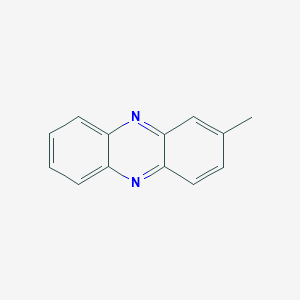

2-Methylphenazine

Vue d'ensemble

Description

Tolazoline is a non-selective competitive α-adrenergic receptor antagonist. It is primarily used as a vasodilator to treat spasms of peripheral blood vessels, such as in acrocyanosis. Tolazoline has also been used in veterinary medicine to reverse xylazine-induced sedation .

Méthodes De Préparation

Tolazoline can be synthesized through various methods. One common synthetic route involves the reaction of benzyl cyanide with ethylenediamine under high temperature and pressure conditions. This reaction produces 2-benzyl-4,5-dihydro-1H-imidazole, which is then further processed to obtain Tolazoline . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Tolazoline undergoes several types of chemical reactions, including:

Oxidation: Tolazoline can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction of Tolazoline can lead to the formation of reduced imidazole derivatives.

Substitution: Tolazoline can undergo substitution reactions, particularly at the benzyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Biomedical Applications

1.1. Redox Reagents in Histochemistry

2-Methylphenazine and its derivatives, such as phenazine methosulfate (PMS), are widely utilized as redox reagents in histochemistry. PMS facilitates the coupling of reduced coenzymes to tetrazolium salts, leading to the formation of colored formazans, which are indicative of cellular viability and metabolic activity. This application is crucial for assessing cell viability in various assays, including cytotoxicity studies.

- Case Study: In a study investigating lipid droplet dynamics in cultured cells, PMS was used effectively to label lipid droplets, demonstrating its utility as a fluorescent probe under UV excitation .

1.2. Methyltransferase Activity

Research has shown that methyltransferases (MTs), which utilize compounds like this compound as cofactors, play significant roles in biological processes including gene regulation and protein function. The dysregulation of these enzymes is linked to various diseases such as cancer and neurodegenerative disorders.

- Application Insight: this compound analogs have been explored for their potential therapeutic effects in conditions like Parkinson's disease, highlighting their importance in drug development .

Material Science Applications

2.1. Polymer Synthesis

This compound derivatives have been employed in the synthesis of heterocyclic polymers. These materials exhibit unique properties that can be tailored for specific applications, including sensors and electronic devices.

- Synthesis Example: A study detailed the synthesis of polymers based on 3-amino-7-dimethylamino-2-methylphenazine hydrochloride, showcasing their structural properties and potential applications .

2.2. Nanomaterials Development

The integration of this compound into hybrid nanomaterials has been explored for enhancing electromagnetic properties. These materials are being investigated for applications in catalysis and energy storage.

- Research Finding: A research project developed hybrid nanomaterials combining poly-3-amino-7-methylamine-2-methylphenazine with carbon nanotubes and magnetic nanoparticles, indicating promising results for future applications .

Summary of Applications

Mécanisme D'action

Tolazoline exerts its effects primarily through its action as an α-adrenergic receptor antagonist. By blocking these receptors, Tolazoline causes vasodilation by directly relaxing vascular smooth muscle and indirectly by releasing endogenous histamine. This leads to a decrease in peripheral vascular resistance and pulmonary arterial pressure .

Comparaison Avec Des Composés Similaires

Tolazoline is similar to other α-adrenergic receptor antagonists such as phentolamine and prazosin. Tolazoline is unique in its ability to interact with histamine, adrenergic, and cholinergic receptors, which contributes to its diverse pharmacological effects . Other similar compounds include:

Phentolamine: Another non-selective α-adrenergic receptor antagonist used to treat hypertension.

Tolazoline’s unique ability to interact with multiple receptor types makes it a valuable compound in both medical and research settings.

Activité Biologique

2-Methylphenazine is a member of the phenazine family, a group of nitrogen-containing heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_11H_10N_2 and features a phenazine core structure with a methyl group at the second carbon position. The compound is lipophilic, which influences its cellular uptake and localization within biological systems.

1. Antimicrobial Activity

Phenazines, including this compound, exhibit significant antimicrobial properties. They are produced by various microorganisms and have been shown to possess activity against bacteria and fungi.

- Mechanism of Action : The antimicrobial effect is often attributed to the generation of reactive oxygen species (ROS), which can damage microbial cell structures. Additionally, phenazines can interfere with electron transport chains in microbial cells, leading to cell death.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Antifungal activity |

2. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties, particularly against various leukemia cell lines.

- Cell Lines Tested : Studies have reported significant cytotoxic effects on acute myeloid leukemia (AML) cells and other cancer types.

- Mechanism of Action : The anticancer effects are linked to ROS production, which induces apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HL-60 (Leukemia) | 0.5 | Apoptosis via ROS | |

| MCF-7 (Breast Cancer) | 24 | Cell cycle arrest | |

| A549 (Lung Cancer) | 0.49 | DNA intercalation |

Study 1: Anticancer Mechanisms

In a study investigating the effects of this compound on AML cells, researchers found that treatment led to increased levels of pro-apoptotic factors such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression facilitated mitochondrial dysfunction and subsequent cell death through apoptosis pathways .

Study 2: Antimicrobial Efficacy

A separate study examined the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) value of 4 mg/mL, demonstrating its potential as an antimicrobial agent in clinical settings .

Propriétés

IUPAC Name |

2-methylphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRPTWWUMRGFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=CC=CC=C3N=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144046 | |

| Record name | Phenazine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-94-0 | |

| Record name | 2-Methylphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenazine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.